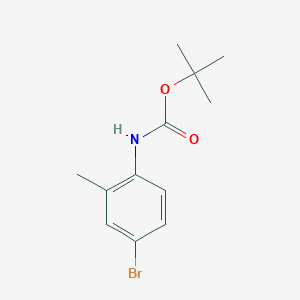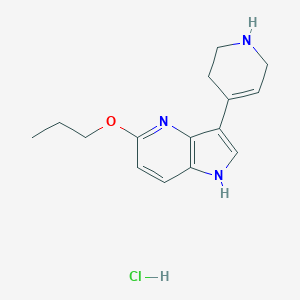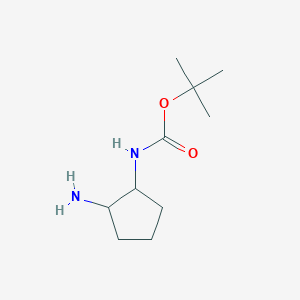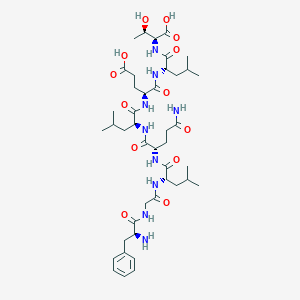
tert-Butyl (4-bromo-2-methylphenyl)carbamate
説明
Tert-butyl (4-bromo-2-methylphenyl)carbamate is a chemical compound that is part of a broader class of tert-butyl carbamates. These compounds are of interest in organic synthesis due to their utility as intermediates in the production of various biologically active molecules and materials with specific properties.
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . This method showcases the versatility of tert-butyl carbamates as building blocks in organic synthesis. Additionally, the synthesis of tert-butyl carbamates can involve key steps such as iodolactamization, which has been used in the enantioselective synthesis of related compounds . Asymmetric Mannich reactions have also been employed to synthesize chiral tert-butyl carbamates, demonstrating the potential for creating compounds with specific stereochemistry .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of the tert-butyl group attached to the nitrogen atom of the carbamate moiety. This structural feature is crucial for the stability and reactivity of these compounds. For example, the tert-butyl group can serve as a protecting group for the nitrogen, which can be useful in subsequent chemical transformations .
Chemical Reactions Analysis
Tert-butyl carbamates participate in a variety of chemical reactions. They can act as N-(Boc)-protected nitrones, reacting with organometallics to yield N-(Boc)hydroxylamines . The tert-butyl carbamates can also be involved in cross-coupling reactions, as demonstrated by the synthesis of organic photovoltaic materials . Furthermore, they can be intermediates in the synthesis of biologically active compounds, such as omisertinib, through acylation, nucleophilic substitution, and reduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These compounds typically have good stability and can be characterized using techniques such as high-resolution mass spectrometry, NMR, IR, and UV spectroscopy .
科学的研究の応用
Environmental Impact and Fate
Synthetic phenolic antioxidants, closely related to tert-Butyl (4-bromo-2-methylphenyl)carbamate, have been studied extensively for their environmental occurrence, human exposure, and toxicity. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are widely used in industrial applications to retard oxidative reactions and prolong product shelf life. Studies indicate their presence in various environmental matrices, such as indoor dust, outdoor air particulates, sea sediment, and river water, as well as in human tissues and fluids. The toxicity effects, including potential hepatic toxicity and endocrine-disrupting effects, have been highlighted, with calls for further research into the environmental behaviors of these compounds, their co-exposure effects, and the development of novel compounds with lower toxicity and migration potential (Liu & Mabury, 2020).
Decomposition and Conversion Techniques
Research on the decomposition of air toxics like methyl tert-butyl ether (MTBE) through radio frequency (RF) plasma reactors presents an alternative method for converting such compounds. The study focuses on the application of RF plasma reactors in decomposing and converting MTBE by adding hydrogen, demonstrating the feasibility of this approach for environmental detoxification. This method showed increased decomposition efficiency and the conversion of MTBE into less harmful substances, suggesting potential applications for tert-Butyl (4-bromo-2-methylphenyl)carbamate decomposition and environmental remediation (Hsieh et al., 2011).
Membrane Purification Techniques
The application of polymer membranes for the purification of fuel oxygenated additives like MTBE has been explored, focusing on methanol/MTBE separation via pervaporation. This comprehensive review examines various polymer membranes' efficiency for separating the azeotropic methanol/MTBE mixture, highlighting materials like poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes. The effectiveness and operational stability of mixed matrix membranes (MMMs) are also discussed, pointing towards their potential in enhancing fuel additive purification processes, which could be relevant for compounds like tert-Butyl (4-bromo-2-methylphenyl)carbamate (Pulyalina et al., 2020).
Bioremediation Insights
Bioremediation and natural attenuation of MTBE, a compound related to tert-Butyl (4-bromo-2-methylphenyl)carbamate, have been reviewed, highlighting the potential for biological methods in remediation efforts. This review emphasizes the adaptation of microbial populations to MTBE and suggests increasing biodegradation rates in recent literature. It discusses the role of plants in withdrawing MTBE from the subsurface, thus facilitating its metabolism or atmospheric diffusion where it can be degraded. This insight into MTBE's biodegradation may offer perspectives on bioremediation strategies for related compounds (Fiorenza & Rifai, 2003).
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-(4-bromo-2-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-7-9(13)5-6-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUXMKPOXRAYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370849 | |
| Record name | tert-Butyl (4-bromo-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-bromo-2-methylphenyl)carbamate | |
CAS RN |
306937-14-4 | |
| Record name | 1,1-Dimethylethyl N-(4-bromo-2-methylphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-bromo-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)









![Morpholine, 2-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B152972.png)
